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Compound of Interest

Compound Name: Crotyl mercaptan

Cat. No.: B15372487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for crotyl
mercaptan (2-butene-1-thiol), a volatile organosulfur compound. The interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its identification, characterization, and quality control in various research and

development applications, including its role as a potential impurity or metabolite in drug

development. This document summarizes predicted and experimental data, details

experimental protocols, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for crotyl
mercaptan (CAS No: 5954-72-3, Molecular Formula: C₄H₈S, Molecular Weight: 88.17 g/mol ).

[1][2] The data presented for NMR are based on established chemical shift predictions for its

structural motifs, while the IR and MS data are based on experimental spectra available in

public databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for Crotyl Mercaptan
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5 - 5.7 m 2H
-CH=CH- (vinylic

protons)

~3.1 - 3.3 d 2H
-CH₂-SH (allylic

protons)

~1.7 d 3H
CH₃-CH= (allylic

methyl protons)

~1.3 t 1H -SH (thiol proton)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Crotyl Mercaptan

Chemical Shift (δ) ppm Carbon Type Assignment

~125 - 135 CH =CH-CH₂-

~120 - 130 CH CH₃-CH=

~30 - 40 CH₂ -CH₂-SH

~15 - 20 CH₃ CH₃-

Table 3: Experimental Infrared (IR) Absorption Bands for Crotyl Mercaptan

Wavenumber (cm⁻¹) Intensity Assignment

~3020 Medium =C-H stretch (sp² C-H)

~2920 Medium -C-H stretch (sp³ C-H)

~2560 Weak S-H stretch (thiol)

~1670 Medium C=C stretch (alkene)

~965 Strong
=C-H bend (trans alkene out-

of-plane)
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Source: Based on vapor phase IR spectra from public databases.[3]

Table 4: Experimental Mass Spectrometry (MS) Fragmentation Data for Crotyl Mercaptan

m/z Relative Intensity Assignment

88 Moderate [M]⁺ (Molecular ion)

73 Moderate [M - CH₃]⁺

55 Strong [M - SH]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Source: Based on GC-MS data from public databases.[3]

Interpretation of Spectroscopic Data
¹H NMR Spectrum
The proton NMR spectrum of crotyl mercaptan is expected to show four distinct signals

corresponding to the different proton environments in the molecule. The two vinylic protons on

the carbon-carbon double bond will appear in the downfield region (~5.5 - 5.7 ppm) as a

complex multiplet due to coupling to each other and the adjacent methyl and methylene

protons. The two allylic protons of the methylene group attached to the sulfur atom are

expected around 3.1 - 3.3 ppm, likely as a doublet due to coupling with the adjacent vinylic

proton. The three protons of the methyl group will resonate further upfield (~1.7 ppm) as a

doublet, coupling with the adjacent vinylic proton. The thiol proton signal (~1.3 ppm) is typically

a triplet due to coupling with the adjacent methylene protons, although its chemical shift and

multiplicity can be variable and it may be broadened by exchange.

¹³C NMR Spectrum
The carbon NMR spectrum is predicted to display four signals, one for each unique carbon

atom. The two sp² hybridized carbons of the double bond are expected in the range of 120-135

ppm. The sp³ hybridized carbon of the methylene group bonded to the sulfur will appear around

30-40 ppm. The methyl group's carbon will be the most upfield signal, expected around 15-20

ppm.
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Infrared (IR) Spectrum
The IR spectrum provides key information about the functional groups present. A weak

absorption band around 2560 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol

group. The presence of the carbon-carbon double bond is confirmed by a C=C stretching

vibration of medium intensity at approximately 1670 cm⁻¹. The spectrum also shows C-H

stretching bands: the one above 3000 cm⁻¹ (~3020 cm⁻¹) is indicative of sp² C-H bonds (vinylic

hydrogens), while the one just below 3000 cm⁻¹ (~2920 cm⁻¹) corresponds to sp³ C-H bonds

(allylic and methyl hydrogens). A strong band around 965 cm⁻¹ suggests a trans-configuration

of the double bond, arising from the out-of-plane C-H bending vibration.

Mass Spectrum
The electron ionization (EI) mass spectrum of crotyl mercaptan is expected to show a

molecular ion peak [M]⁺ at an m/z of 88, corresponding to its molecular weight. Common

fragmentation patterns for thiols include the loss of the sulfhydryl radical (•SH), leading to a

peak at m/z 55. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 73. A

prominent peak at m/z 41 is likely due to the stable allyl cation [C₃H₅]⁺, formed through

cleavage of the C-S bond.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For a volatile liquid like crotyl mercaptan, approximately 5-10 mg of

the neat sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a standard 5 mm NMR tube. It is crucial to ensure the sample is free of particulate

matter. The tube should be capped securely to prevent evaporation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard proton experiment is run. Typical parameters include a 30-

degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is

necessary.
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¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is

required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two

salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin film.

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the spectrometer, and the sample spectrum is acquired. The

instrument software automatically subtracts the background spectrum to produce the final

absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: For a volatile compound, a dilute solution (e.g., 1 mg/mL) is prepared in

a volatile solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Conditions:

Injector: Split/splitless injector, typically operated at 250°C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

commonly used.

Oven Program: A temperature gradient is employed, for example, starting at 40°C for 2

minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: m/z 35-400.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

interpretation of a compound like crotyl mercaptan.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Interpretation

Structure Elucidation

Sample Acquisition & Purity Check

Dissolve in Deuterated Solvent Prepare Neat Sample Dilute in Volatile Solvent

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy GC-MS Analysis

Chemical Shifts & Coupling Functional Group Analysis Molecular Ion & Fragmentation

Combine Spectroscopic Data

Propose/Confirm Structure

Click to download full resolution via product page

Caption: Workflow for spectroscopic data acquisition and interpretation.

This comprehensive guide provides the necessary spectroscopic information and procedural

knowledge for the confident identification and characterization of crotyl mercaptan. The

combination of NMR, IR, and MS data offers a powerful and synergistic approach to structural

elucidation for researchers and professionals in the chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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